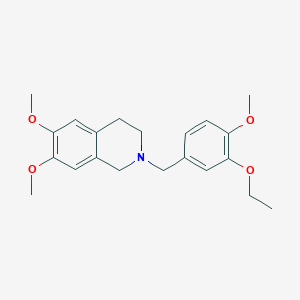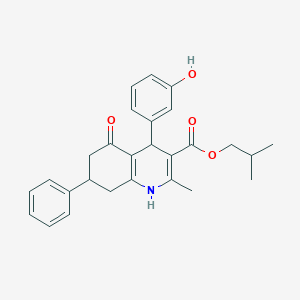![molecular formula C24H21NO5 B5035804 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione, also known as Indoximod, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the amino acid tryptophan and works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is responsible for the breakdown of tryptophan. By blocking this enzyme, Indoximod can help to restore the immune system's ability to recognize and attack cancer cells.
Mécanisme D'action
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is overexpressed in many types of cancer cells and plays a key role in immune evasion. IDO breaks down the amino acid tryptophan, which is essential for the function of T cells and other immune cells. By blocking IDO, this compound can help to restore the immune system's ability to recognize and attack cancer cells. In addition, this compound has been shown to stimulate the production of other immune cells, such as natural killer cells and dendritic cells, which can further enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of IDO activity, the restoration of T cell function, and the stimulation of immune cell production. In addition, this compound has been shown to reduce the production of inflammatory cytokines and promote an anti-inflammatory environment, which can help to reduce the risk of autoimmune reactions and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its well-established mechanism of action, its ability to inhibit tumor growth in animal models, and its potential for use in combination with other cancer therapies. However, there are also some limitations to consider, such as the need for optimization of dosing and scheduling, the potential for drug interactions with other therapies, and the need for further research to fully understand the optimal use of this compound in different types of cancer.
Orientations Futures
There are several future directions for research on 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione, including the optimization of dosing and scheduling, the identification of biomarkers that can predict response to therapy, and the development of new combination therapies that can enhance the anti-tumor immune response. In addition, further research is needed to fully understand the mechanisms of action of this compound and to identify potential side effects and drug interactions. Overall, this compound represents a promising new approach to cancer treatment that has the potential to significantly improve patient outcomes.
Méthodes De Synthèse
The synthesis of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 3-(benzyloxy)-2-hydroxypropyl bromide with 4-nitrophenylhydrazine to form 4-(3-benzyloxy-2-hydroxypropoxy)phenylhydrazine. This intermediate is then treated with phthalic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment, particularly in combination with other therapies such as chemotherapy and immunotherapy. Numerous preclinical studies have demonstrated the ability of this compound to inhibit tumor growth and improve survival rates in animal models of various types of cancer, including melanoma, breast cancer, and pancreatic cancer. Clinical trials have also shown promising results, with this compound demonstrating both safety and efficacy in patients with advanced melanoma, prostate cancer, and other solid tumors.
Propriétés
IUPAC Name |
2-[4-(2-hydroxy-3-phenylmethoxypropoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-19(15-29-14-17-6-2-1-3-7-17)16-30-20-12-10-18(11-13-20)25-23(27)21-8-4-5-9-22(21)24(25)28/h1-13,19,26H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVGFGBNWYTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)


![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)
![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5035785.png)
![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
